2-Bromo-5-methoxy-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide
Description
Properties
IUPAC Name |
2-bromo-5-methoxy-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3O2S/c1-21-11-2-3-13(16)12(8-11)14(20)18-10-4-6-19(9-10)15-17-5-7-22-15/h2-3,5,7-8,10H,4,6,9H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URCUXQSENBYYMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NC2CCN(C2)C3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-methoxy-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the bromination of 5-methoxybenzamide using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.
Thiazole Ring Formation: The thiazole ring can be synthesized separately through the reaction of appropriate thioamides with α-haloketones.
Pyrrolidine Ring Attachment: The pyrrolidine ring is introduced via a nucleophilic substitution reaction, where the thiazole moiety is attached to the pyrrolidine ring.
Final Coupling: The final step involves coupling the synthesized thiazole-pyrrolidine intermediate with the brominated 5-methoxybenzamide under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group or further to a carbonyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom under suitable conditions.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide
Biological Activity
2-Bromo-5-methoxy-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound's structure features a benzamide core with a bromo and methoxy substituent, alongside a thiazole-pyrrolidine moiety. This unique architecture is believed to contribute to its biological activities.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Weight | 382.3 g/mol |
| CAS Number | 1797861-54-1 |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of similar benzamide derivatives. For instance, compounds with a benzamide structure have demonstrated significant activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM. The presence of the thiazole moiety in this compound may enhance its efficacy against various pathogens.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular processes. The thiazole-pyrrolidine moiety is known to modulate enzyme activities and receptor interactions, which can lead to inhibition of tumor growth or microbial proliferation .
Study on Antitubercular Activity
A study focusing on the antitubercular effects of similar compounds demonstrated that derivatives with structural similarities exhibited promising results in inhibiting Mycobacterium tuberculosis. The study reported that modifications in the substituents significantly affected the IC50 values, indicating the importance of structural optimization for enhanced activity.
In Vitro Studies
In vitro assays have shown that the compound can inhibit specific kinases involved in cancer cell proliferation. For example, compounds with similar thiazole derivatives were tested for their ability to inhibit HSET (KIFC1), a mitotic kinesin essential for cancer cell survival. The results indicated micromolar inhibition levels, suggesting that further development could lead to effective cancer therapeutics .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
A comparative analysis of structurally related benzamide derivatives reveals key differences in substituents and pharmacological profiles:
Key Structural and Functional Differences
Heterocyclic Amine Diversity: The target compound employs a thiazole-pyrrolidine hybrid, which may enhance binding to hydrophobic pockets in enzymes due to the pyrrolidine’s conformational flexibility . Filapixant replaces pyrrolidine with a morpholine-pyrimidine group, improving solubility and metabolic stability .
Substituent Effects on Bioactivity: The 5-methoxy group in the target compound and analogs (e.g., ) may reduce oxidative metabolism, prolonging half-life compared to non-methoxylated derivatives.
Pharmacological Implications :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
